Methyl 5-(anthracen-2-yl)pentanoate
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Overview
Description
Methyl 5-(anthracen-2-yl)pentanoate: is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a pentanoate ester group. The presence of the anthracene ring imparts unique photophysical and chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(anthracen-2-yl)pentanoate typically involves the esterification of 5-(anthracen-2-yl)pentanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(anthracen-2-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Electrophilic substitution reactions typically involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 5-(anthracen-2-yl)pentanol.
Substitution: Brominated or nitrated anthracene derivatives.
Scientific Research Applications
Methyl 5-(anthracen-2-yl)pentanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(anthracen-2-yl)pentanoate is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic excitation, which can lead to the generation of reactive oxygen species (ROS) in the presence of oxygen. These ROS can induce cell damage and apoptosis, making the compound a potential candidate for photodynamic therapy .
Comparison with Similar Compounds
Methyl pentanoate: Lacks the anthracene moiety and has different photophysical properties.
Ethyl anthracene-2-carboxylate: Similar structure but with an ethyl ester group instead of a pentanoate ester.
Uniqueness: Methyl 5-(anthracen-2-yl)pentanoate is unique due to the presence of both the anthracene moiety and the pentanoate ester group. This combination imparts distinct photophysical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
75802-33-4 |
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Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
methyl 5-anthracen-2-ylpentanoate |
InChI |
InChI=1S/C20H20O2/c1-22-20(21)9-5-2-6-15-10-11-18-13-16-7-3-4-8-17(16)14-19(18)12-15/h3-4,7-8,10-14H,2,5-6,9H2,1H3 |
InChI Key |
JWZIKUIOYOVTQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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